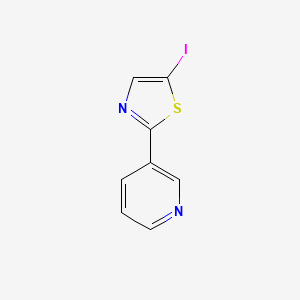

5-Iodo-2-(pyridin-3-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVFOUKAALHWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680531 | |

| Record name | 3-(5-Iodo-1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-48-3 | |

| Record name | 3-(5-Iodo-1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole

This guide provides a comprehensive and technically detailed protocol for the synthesis of 5-Iodo-2-(pyridin-3-yl)thiazole, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthesis is presented as a robust two-step process, commencing with the construction of the core 2-(pyridin-3-yl)thiazole scaffold via the Hantzsch thiazole synthesis, followed by a regioselective iodination at the C5 position. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations for successful execution.

Introduction to this compound

The this compound scaffold is a valuable building block in medicinal chemistry. The pyridine and thiazole rings are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of an iodine atom at the 5-position of the thiazole ring provides a strategic handle for further functionalization, most notably through cross-coupling reactions such as the Suzuki or Sonogashira reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Synthetic Strategy Overview

The chosen synthetic route is a logical and efficient two-step sequence. The initial step focuses on the formation of the thiazole ring, a classic transformation achieved through the Hantzsch thiazole synthesis.[3][4][5][6] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. In this protocol, we will adapt this by reacting an α-haloacetaldehyde equivalent with 3-pyridinecarbothioamide.

The second step addresses the introduction of the iodine atom onto the pre-formed thiazole ring. This will be accomplished through a direct electrophilic iodination, a common and effective method for functionalizing electron-rich heterocyclic systems. The regioselectivity of this reaction is directed to the C5 position of the thiazole ring, which is the most nucleophilic carbon.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} digraph "Synthetic_Pathway" { graph [rankdir="LR"]; node [shape="plaintext"]; edge [arrowhead="vee"];

}

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Thiazole Synthesis

The cornerstone of this synthesis is the Hantzsch reaction, which provides a reliable method for the construction of the thiazole ring.[3][4][5][6] The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Step 1.1: Preparation of 3-Pyridinecarbothioamide

The starting material for the Hantzsch synthesis is the thioamide derivative of nicotinamide (3-pyridinecarboxamide). This conversion is efficiently achieved using a thionating agent, with Lawesson's reagent being a common and effective choice.

Experimental Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, suspend 3-pyridinecarboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-pyridinecarbothioamide, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the desired thioamide.

| Reagent | Molar Ratio | Purity |

| 3-Pyridinecarboxamide | 1.0 | >98% |

| Lawesson's Reagent | 0.5 | >97% |

| Anhydrous Toluene | - | ACS Grade |

Step 1.2: Hantzsch Cyclization to form 2-(Pyridin-3-yl)thiazole

With the 3-pyridinecarbothioamide in hand, the next step is the cyclization reaction with an α-haloacetaldehyde, in this case, chloroacetaldehyde.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-pyridinecarbothioamide (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: To this solution, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Reagent | Molar Ratio | Purity |

| 3-Pyridinecarbothioamide | 1.0 | >95% |

| Chloroacetaldehyde (50% aq.) | 1.1 | - |

| Ethanol | - | ACS Grade |

| Sodium Bicarbonate (sat. aq.) | - | - |

| Ethyl Acetate | - | ACS Grade |

PART 2: Regioselective Iodination of 2-(Pyridin-3-yl)thiazole

The final step in the synthesis is the introduction of an iodine atom at the C5 position of the thiazole ring. This is achieved through an electrophilic aromatic substitution reaction. The thiazole ring is sufficiently electron-rich to undergo direct iodination. The use of a mild oxidizing agent, such as iodic acid, can facilitate the in-situ generation of the electrophilic iodine species.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(pyridin-3-yl)thiazole (1.0 eq) in a mixture of acetic acid and water.

-

Reagent Addition: To this solution, add elemental iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

| Reagent | Molar Ratio | Purity |

| 2-(Pyridin-3-yl)thiazole | 1.0 | >98% |

| Iodine (I₂) | 1.1 | >99% |

| Iodic Acid (HIO₃) | 0.4 | >98% |

| Acetic Acid | - | ACS Grade |

| Sodium Thiosulfate (sat. aq.) | - | - |

| Sodium Bicarbonate (sat. aq.) | - | - |

dot graph "iodination_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Simplified mechanism of electrophilic iodination at the C5 position.

Alternative Strategy: The Sandmeyer Reaction

For researchers who may have access to 5-amino-2-(pyridin-3-yl)thiazole, the Sandmeyer reaction presents a powerful alternative for the introduction of the iodo group.[7][8] This reaction involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with an iodide salt.

Conceptual Workflow for Sandmeyer Reaction:

-

Diazotization: 5-amino-2-(pyridin-3-yl)thiazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodide Displacement: The in-situ generated diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile.

While this method is highly effective, it requires the synthesis of the amino-substituted precursor and involves the handling of potentially unstable diazonium salts, which necessitates careful temperature control.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Hantzsch thiazole synthesis followed by direct regioselective iodination. This guide provides a detailed, step-by-step protocol with critical insights into the underlying chemistry. The presented methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications. The final product is a versatile intermediate, primed for further chemical exploration through a variety of cross-coupling reactions.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC - NIH. Available at: [Link]

-

This compound | C8H5IN2S. PubChem - NIH. Available at: [Link]

-

Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. scribd.com [scribd.com]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

5-Iodo-2-(pyridin-3-yl)thiazole CAS number and properties

An In-Depth Technical Guide to 5-Iodo-2-(pyridin-3-yl)thiazole (CAS: 1187830-48-3) for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The compound this compound emerges as a molecule of significant interest, embodying the fusion of a thiazole ring with a pyridine moiety. This unique architecture serves as a versatile building block for the synthesis of novel compounds with wide-ranging therapeutic potential. The pyridine ring, a common feature in many natural alkaloids and approved drugs, offers hydrogen bonding capabilities and favorable pharmacokinetic properties.[1] The thiazole ring is also a key component in numerous pharmaceuticals, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

The introduction of an iodine atom at the 5-position of the thiazole ring is a deliberate and strategic modification. This halogen provides a reactive handle for further synthetic elaboration, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability allows for the systematic exploration of chemical space, enabling the development of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of this compound, detailing its properties, a robust synthesis protocol, and its established applications as a precursor in the development of next-generation therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 1187830-48-3 | [3] |

| Molecular Formula | C₈H₅IN₂S | [4] |

| Molecular Weight | 288.11 g/mol | [4] |

| IUPAC Name | 5-iodo-2-(pyridin-3-yl)-1,3-thiazole | |

| Predicted Boiling Point | 390.7 ± 48.0 °C | |

| Predicted Density | 1.886 g/cm³ | |

| Predicted pKa | 2.59 ± 0.12 | |

| Storage Conditions | 2-8°C, Protect from light |

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-stage process: initial construction of the core 2-(pyridin-3-yl)thiazole scaffold, followed by regioselective iodination. This approach ensures high yields and avoids the use of potentially unstable iodinated starting materials.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[5][6] It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

-

Rationale: This step builds the core heterocyclic system. Nicotinothioamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring, while 2-bromoacetaldehyde provides the required three-carbon backbone. The reaction is driven by the formation of the stable, aromatic thiazole ring.[1]

-

Procedure:

-

To a round-bottom flask charged with nicotinothioamide (1.0 eq), add absolute ethanol (10 mL per mmol of thioamide).

-

Add a 50% aqueous solution of 2-bromoacetaldehyde (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-(pyridin-3-yl)thiazole.

-

Part 2: Regioselective Iodination

Electrophilic aromatic substitution on the 2-arylthiazole scaffold preferentially occurs at the C5 position. The C5 carbon is the most electron-rich position of the thiazole ring, making it highly susceptible to attack by electrophiles like I⁺.

-

Rationale: N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine atom (I⁺). Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via the formation of a sigma complex, followed by deprotonation to restore aromaticity and yield the final iodinated product.[7]

-

Procedure:

-

Dissolve the 2-(pyridin-3-yl)thiazole (1.0 eq) from Part 1 in acetonitrile (15 mL per mmol).

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude solid is purified by recrystallization or column chromatography to afford this compound.

-

Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is a powerful platform for generating molecules with significant biological activity, particularly in oncology and infectious diseases. Its utility stems from the combination of the pharmacologically active pyridine-thiazole core and the synthetically versatile iodine substituent.

A Versatile Scaffold for Bioactive Agents

Caption: Role as a central scaffold in medicinal chemistry.

Development of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyridine-thiazole hybrid structure has proven to be an effective template for designing potent kinase inhibitors.[8][9]

-

Mechanism & Expertise: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with key amino acid residues (e.g., in the hinge region) of the kinase ATP-binding pocket. The iodine at C5 allows for the introduction of various aryl or alkyl groups via cross-coupling. This enables chemists to probe different sub-pockets of the kinase active site to enhance potency and selectivity. Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), PI3K, and Epidermal Growth Factor Receptor (EGFR).[10][11]

Anticancer Agents

Beyond kinase inhibition, pyridine-thiazole derivatives have demonstrated broad anti-proliferative activity against numerous cancer cell lines, including those derived from colon, breast, and lung tumors.[8][12][13]

-

Mechanism & Trustworthiness: Studies have suggested that the mechanism of action for some pyridine-thiazole hybrids may involve the induction of genetic instability in tumor cells. The cytotoxic effects of certain derivatives have been shown to be reduced by inhibitors of PARP1 (Poly (ADP-ribose) polymerase 1), pointing towards a DNA-damage-related pathway.[12] The ability to systematically modify the scaffold starting from this compound allows for the fine-tuning of these cytotoxic properties to maximize efficacy against cancer cells while minimizing effects on normal cells.

Antimicrobial Applications

The thiazole ring is a well-established pharmacophore in the design of antimicrobial agents.[2][14]

-

Authoritative Grounding: The core structure of this compound can be elaborated to produce compounds with potential antibacterial and antifungal activity. By analogy with other thiazole-based antimicrobials, these agents could potentially act by inhibiting essential microbial enzymes. The synthetic accessibility provided by the iodo group makes this scaffold an attractive starting point for developing novel antibiotics and antifungals to combat drug-resistant pathogens.[15]

Handling and Safety Precautions

As a specialized laboratory chemical, a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available. Therefore, it is imperative to handle this compound with the appropriate precautions for a novel, potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, as recommended.[4]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its hybrid pyridine-thiazole core provides a foundation of proven biological relevance, while the C5-iodo substituent offers a gateway for extensive synthetic diversification. The robust and logical synthesis pathway enables its reliable production for research and development. For scientists and researchers in the pharmaceutical industry, this compound represents a valuable tool for accelerating the discovery of novel kinase inhibitors, anticancer agents, and antimicrobial therapies, ultimately contributing to the advancement of human health.

References

-

El-Sayed, N. F., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(48), 31235-31254.

-

Ivasechko, I., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1149.

-

Jadhav, S. A., & Bawa, S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry.

-

Lesyk, R., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Research Square.

-

El-Naggar, A. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4324.

-

Ghahremanzadeh, R., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(11), 17546-17561.

-

BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. BenchChem.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.

-

ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

-

Nemes, P., & Tóth, G. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (2), 157-160.

-

Parchem. (n.d.). This compound (Cas 1187830-48-3). Parchem.

-

ChemBK. (n.d.). This compound. ChemBK.

-

Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 545.

-

Shinde, V. V., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 7(40), 35835–35845.

-

Kumar, S., et al. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. Journal of Sulfur Chemistry, 43(2), 1-10.

-

Zhang, M., et al. (2017). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 22(1), 114.

-

Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102914.

-

Adnan, S. M., & Al-Masoudi, W. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1077.

-

Reddy, V. P., et al. (2017). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 22(12), 2235.

-

Dawood, K. M., et al. (2014). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules, 19(8), 12654-12671.

-

Collins, I., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synlett, 23(16), 2345-2349.

-

El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1471.

-

Stana, A., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 26(18), 5484.

-

Starova, E. B., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(23), 5557.

-

Mogilaiah, K., et al. (2012). A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)[8][10][12]triazolo[4,3-a]pyridines and their antimicrobial activity. Journal of the Serbian Chemical Society, 77(1), 1-8.

Sources

- 1. youtube.com [youtube.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Iodo-2-(pyridin-3-yl)thiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Iodo-2-(pyridin-3-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents a robust, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the integration of this compound into further research and development.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a pyridine ring linked to an iodinated thiazole ring.[1] Its molecular structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where pyridine and thiazole moieties are recognized pharmacophores.[2][3] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The presence of an iodine atom provides a site for further functionalization through cross-coupling reactions, enhancing its synthetic utility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂S | PubChem[1] |

| Molecular Weight | 288.11 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

The calculated LogP value of 2.2 suggests that this compound has moderate lipophilicity.[1] This property, along with its potential for hydrogen bonding via the nitrogen atoms in the pyridine and thiazole rings, will significantly influence its solubility in various organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors will dictate its solubility in a given organic solvent:

-

Polarity: The molecule possesses both polar (pyridine and thiazole rings) and nonpolar (the overall aromatic system) characteristics. The nitrogen atoms introduce polarity and sites for hydrogen bonding. Therefore, it is expected to have appreciable solubility in polar aprotic and polar protic solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., alcohols) will likely exhibit enhanced solubility of the compound.

-

Dipole-Dipole Interactions: The molecule has a permanent dipole moment, which will favor interactions with polar solvents.

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents.

Based on these principles, we can predict the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like toluene and hexanes.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6]

Materials and Equipment

-

This compound (solid, high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of the compound in the diluted samples.

-

Calculate the solubility by taking into account the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Dichloromethane | 8.9 | ||

| Ethyl Acetate | 6.0 | ||

| Toluene | 2.4 | ||

| Dimethyl Sulfoxide | 46.7 |

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, a higher solubility in polar solvents like methanol and DMSO would be consistent with the polar nature of the molecule. The data can then be used to guide decisions in synthetic chemistry (e.g., choosing a reaction solvent) or in early-stage drug development (e.g., selecting a vehicle for in vitro assays).

Conclusion

References

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules.

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.

- Physicochemical properties of the synthesized thiazole derivatives.

- This compound | C8H5IN2S. PubChem.

- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Tactics to Improve Solubility. Royal Society of Chemistry.

- This compound (Cas 1187830-48-3). Parchem.

- Synthesis of 2,5‐disubstituted thiazoles.

- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.

- Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity.

- Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. MDPI.

- Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.

- This compound. ChemBK.

- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

Sources

Spectroscopic Analysis of 5-Iodo-2-(pyridin-3-yl)thiazole: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(pyridin-3-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to an iodinated thiazole, presents a unique electronic and steric profile, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the iodine atom offers a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of the spectroscopic data is paramount for confirming the chemical structure, assessing purity, and elucidating the electronic properties of the molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a thiazole ring substituted at the 2-position with a pyridine-3-yl group and at the 5-position with an iodine atom.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

A Note on Data Availability:

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this compound could not be located in publicly available sources. The following sections will, therefore, provide a predictive analysis based on the known spectroscopic behavior of structurally similar compounds, namely substituted pyridinylthiazoles and iodinated aromatic systems. This approach allows for a reasoned estimation of the expected spectral features and provides a framework for the interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would provide invaluable structural information.

Experimental Considerations

To obtain high-quality NMR spectra, the choice of solvent and instrument parameters is critical.

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole and pyridine rings. The predicted chemical shifts (δ) are influenced by the electronegativity of the heteroatoms and the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Thiazole H-4 | 7.5 - 8.0 | Singlet (s) | - | The proton at the C-4 position of the thiazole ring is adjacent to the nitrogen and sulfur atoms and is expected to appear as a singlet. |

| Pyridine H-2' | 9.0 - 9.2 | Doublet (d) or Doublet of Doublets (dd) | ~2-3 | This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded proton of the pyridine ring. |

| Pyridine H-4' | 8.2 - 8.5 | Doublet of Doublets (dd) | ~8 and ~2 | This proton is meta to the nitrogen and coupled to both H-5' and H-2'. |

| Pyridine H-5' | 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | ~8 and ~5 | This proton is meta to the nitrogen and coupled to H-4' and H-6'. |

| Pyridine H-6' | 8.6 - 8.8 | Doublet (d) or Doublet of Doublets (dd) | ~5 | This proton is ortho to the nitrogen and is expected to be significantly deshielded. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiazole C-2 | 165 - 175 | This carbon is attached to two heteroatoms (N and S) and the pyridine ring, leading to a significant downfield shift. |

| Thiazole C-4 | 120 - 130 | This carbon is part of the aromatic thiazole ring. |

| Thiazole C-5 | 80 - 90 | The direct attachment of the highly electronegative iodine atom will cause a significant upfield shift for this carbon. |

| Pyridine C-2' | 148 - 152 | This carbon is adjacent to the nitrogen atom. |

| Pyridine C-3' | 130 - 135 | This is the point of attachment to the thiazole ring. |

| Pyridine C-4' | 123 - 128 | Aromatic carbon of the pyridine ring. |

| Pyridine C-5' | 135 - 140 | Aromatic carbon of the pyridine ring. |

| Pyridine C-6' | 149 - 153 | This carbon is adjacent to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Considerations

Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-I bond.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3100 - 3000 | C-H stretching | Aromatic C-H stretching vibrations from both the pyridine and thiazole rings. |

| 1600 - 1450 | C=C and C=N stretching | Aromatic ring stretching vibrations. Multiple bands are expected in this region. |

| 1400 - 1000 | In-plane C-H bending | Aromatic C-H in-plane bending vibrations. |

| 900 - 650 | Out-of-plane C-H bending | Aromatic C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern. |

| 600 - 500 | C-I stretching | The carbon-iodine stretching vibration is expected in the far-infrared region. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Considerations

Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅IN₂S. The expected mass spectral data is as follows:

-

Molecular Weight: 288.11 g/mol

-

Monoisotopic Mass: 287.9218 g/mol

-

Expected Molecular Ion Peak [M+H]⁺: m/z 288.9296

Predicted Fragmentation Pathway:

The fragmentation pattern in the mass spectrum can provide valuable structural information.

Predicted ESI-MS Fragmentation of this compound

Caption: A plausible fragmentation pathway for the protonated molecule.

Under ESI-MS conditions, the protonated molecule ([M+H]⁺) is expected to be the base peak. Fragmentation may occur through the loss of the iodine radical, followed by the cleavage of the thiazole ring.

Conclusion

References

Due to the lack of specific literature reporting the synthesis and characterization of this compound, this section cannot be populated with direct references for its spectroscopic data. The predictive information provided in this guide is based on general principles of organic spectroscopy as found in standard textbooks and databases.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Medicinal Chemistry Applications of 5-Iodo-2-(pyridin-3-yl)thiazole: A Versatile Scaffold for Drug Discovery

Executive Summary

The search for novel molecular scaffolds that provide both biological relevance and synthetic versatility is a cornerstone of modern drug discovery. The 5-Iodo-2-(pyridin-3-yl)thiazole moiety presents itself as a high-potential starting point for medicinal chemistry campaigns. This technical guide elucidates the strategic value of this compound, dissecting its constituent parts—the biologically privileged thiazole ring, the pharmacophorically critical pyridine group, and the synthetically powerful 5-iodo substituent. While direct biological data on this specific molecule is nascent, a comprehensive analysis of analogous structures strongly indicates its primary potential in the development of novel kinase inhibitors for oncology, fibrosis, and inflammatory disorders. Furthermore, the 5-iodo group serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This document provides a strategic overview, detailed experimental protocols, and forward-looking perspectives for researchers and drug development professionals seeking to leverage this promising scaffold.

Section 1: Deconstruction of the this compound Scaffold

The therapeutic potential of this compound (PubChem CID: 52911133) can be understood by examining its three key structural components[1]. Each component brings a well-established pedigree in medicinal chemistry, and their combination creates a scaffold with compelling features for target-oriented drug design.

-

The Thiazole Core: The 1,3-thiazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in drug discovery. It is a core component of numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib, demonstrating its clinical relevance[2]. Thiazole derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[2][3]. The 2,5-disubstituted pattern, as seen in this molecule, is a common motif in biologically active compounds[3][4].

-

The Pyridin-3-yl Substituent: The pyridine ring is another ubiquitous feature in pharmacologically active agents, found in natural products and synthetic drugs alike[5][6]. In the context of kinase inhibition, the nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. It frequently acts as a "hinge-binder," forming a critical hydrogen bond with the backbone amide protons of the kinase hinge region, a common anchoring point for Type I and Type II kinase inhibitors[7]. The 3-pyridyl (or meta-pyridyl) orientation provides a specific vector for this interaction and for orienting further substitutions into solvent-exposed regions of an active site.

-

The 5-Iodo Group: The iodine atom at the 5-position is arguably the most strategic feature for a drug discovery program. It serves a dual purpose:

-

A Versatile Synthetic Handle: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal electrophile for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck)[8][9]. This allows the scaffold to be used as a foundational building block for creating libraries of novel analogues with diverse C-5 substituents.

-

A Halogen Bond Donor: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target[10]. This provides an additional mode of interaction within a target's active site that can be exploited during lead optimization.

-

Section 2: Strategic Synthetic Elaboration of the Scaffold

The primary utility of this compound in an early-stage discovery program is its role as a versatile intermediate. The 5-iodo position is ripe for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR) at this vector.

Application as a Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbons[9]. Using this compound as the electrophilic partner, researchers can introduce a vast array of aryl and heteroaryl boronic acids or esters at the C-5 position. This strategy enables the rapid synthesis of a chemical library to probe for interactions within a target's binding pocket.

This protocol describes a representative microwave-assisted Suzuki-Miyaura coupling for the synthesis of a 5-aryl-2-(pyridin-3-yl)thiazole derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst, e.g., Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base, e.g., Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[8]

-

Solvent system, e.g., 1,4-Dioxane and Water (4:1 v/v)

-

Microwave reaction vial

Step-by-Step Methodology:

-

Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound.

-

Reagent Addition: Sequentially add the arylboronic acid, Cs₂CO₃, and the palladium catalyst to the vial.

-

Solvent Addition: Add the 1,4-dioxane/water solvent system. The total volume should be sufficient to ensure proper mixing (e.g., 2 mL for a ~0.1 mmol scale reaction).

-

Degassing (Causality): Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst species that is formed in situ[11].

-

Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100-120 °C for 15-30 minutes. Microwave heating provides rapid and uniform heating, often accelerating reaction times and improving yields compared to conventional heating.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(pyridin-3-yl)thiazole.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and ¹³C NMR.

Caption: Workflow for library generation via Suzuki coupling.

Section 3: Potential Therapeutic Applications & Target Classes

Based on extensive precedent from structurally related compounds, the this compound scaffold and its derivatives are prime candidates for investigation in several therapeutic areas, most notably in kinase inhibition.

Primary Application: Kinase Inhibition

The pyridinylthiazole framework is a validated scaffold for targeting protein kinases. A notable example is the development of 5-(pyridin-2-yl)thiazoles as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as ALK5[12]. The TGF-β/ALK5 pathway is a critical driver of fibrosis and is implicated in cancer progression, making ALK5 a high-value therapeutic target. The pyridine nitrogen is hypothesized to form a key hydrogen bond in the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

Caption: Inhibition of the ALK5 kinase blocks TGF-β signaling.

A logical workflow is essential to identify and validate hits from a compound library derived from the parent scaffold.

Step-by-Step Methodology:

-

Primary Screen (High-Throughput):

-

Assay: Use a biochemical assay, such as an ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay, to measure the direct inhibition of a target kinase (e.g., ALK5) by the library compounds at a single high concentration (e.g., 10 µM).

-

Objective: To identify initial "hits" that show significant inhibition (e.g., >50%) of kinase activity.

-

-

Dose-Response and IC₅₀ Determination:

-

Assay: For all primary hits, perform the same biochemical assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. This step validates the initial hit and quantifies its activity.

-

-

Cellular Target Engagement Assay:

-

Assay: Use a cell-based assay to confirm that the compound can enter cells and inhibit the target in a physiological context. For ALK5, this could be a luciferase reporter assay in cells transfected with a TGF-β responsive promoter construct (e.g., p3TP-lux)[12].

-

Objective: To measure cellular potency and confirm the mechanism of action.

-

-

Selectivity Profiling:

-

Assay: Screen promising hits against a panel of related and unrelated kinases (e.g., a commercial kinase panel).

-

Objective (Causality): To determine the selectivity of the compound. A highly selective compound is often preferred as it is less likely to cause off-target side effects.

-

-

Orthogonal Validation:

-

Assay: Use a different assay format to confirm activity, such as a Western blot to measure the inhibition of downstream substrate phosphorylation (e.g., p-SMAD2).

-

Objective: To ensure the observed activity is not an artifact of the primary assay format.

-

Caption: A typical workflow for kinase inhibitor discovery.

The quantitative data generated from the screening cascade should be summarized in a clear, tabular format to facilitate SAR analysis.

| Compound ID | R-Group (at C-5) | Kinase IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| Parent | -I | >10,000 | >10,000 |

| LIB-001 | Phenyl | 850 | 2,100 |

| LIB-002 | 4-Fluorophenyl | 425 | 980 |

| LIB-003 | 3-Methoxyphenyl | 620 | 1,500 |

| LIB-004 | Quinoxalin-6-yl[12] | 25 | 95 |

| LIB-005 | 2-Naphthyl | 150 | 450 |

Secondary Application: Antimicrobial Agents

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents[13][14]. Numerous studies have demonstrated that substitutions at the C-2, C-4, and C-5 positions can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[13][14][15]. The this compound scaffold and its derivatives therefore represent an unexplored but promising area for the discovery of new antibacterial and antifungal drugs.

Methodology:

-

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Conclusion and Future Directions

This compound is a strategically designed scaffold with significant potential in medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile platform for the rapid development of diversified chemical libraries. The evidence strongly suggests that the most fruitful application of this scaffold will be in the discovery of novel protein kinase inhibitors, leveraging the established role of the pyridinylthiazole motif in targeting the ATP-binding site.

Future research should focus on:

-

Library Synthesis: Synthesizing a focused library of 5-aryl/heteroaryl derivatives via Suzuki and other cross-coupling reactions to explore a wide range of chemical space.

-

Targeted Screening: Screening this library against panels of kinases implicated in diseases such as cancer (e.g., ALK5, ROCK, Aurora kinases) and inflammatory disorders.

-

SAR Elucidation: Systematically analyzing the screening data to build a robust structure-activity relationship, guiding the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties.

By following the strategic workflows outlined in this guide, research organizations can effectively harness the potential of this compound to accelerate their drug discovery programs.

Section 5: References

-

Gomha, S. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

Gomha, S. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Kaur, R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

-

Zhang, T., et al. (2017). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Institutes of Health. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

-

Al-Saidi, H. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

-

Kumar, S., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Institutes of Health. [Link]

-

Ravula, S., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

-

Taylor & Francis Online (n.d.). Bioisostere – Knowledge and References. Taylor & Francis. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Drouillat, B., et al. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. [Link]

-

Valente, C., et al. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

-

The Organic Chemistry Tutor (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Ghorab, M. M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]

-

Tojo, Y., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. [Link]

-

Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. PubMed. [Link]

-

Tadić, A., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. [Link]

Sources

- 1. This compound | C8H5IN2S | CID 52911133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 15. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Iodo-2-(pyridin-3-yl)thiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the thiazole and pyridine rings in a single molecular framework has given rise to a plethora of compounds with significant pharmacological potential. This technical guide delves into the biological activities of a specific, yet underexplored, member of this family: 5-Iodo-2-(pyridin-3-yl)thiazole, and its analogs. While direct research on this exact molecule is nascent, this guide synthesizes available information on closely related structures to provide a comprehensive overview of its potential as a scaffold in drug discovery. We will explore its synthetic pathways, known and potential biological targets, and the methodologies for evaluating its efficacy, with a particular focus on its anticancer, antimicrobial, and kinase inhibitory activities.

Introduction: The Pyridine-Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds. Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental role in biological processes. In synthetic medicinal chemistry, the thiazole nucleus is a versatile scaffold, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2]

The pyridine ring, a six-membered nitrogen-containing heterocycle, is another privileged structure in drug design, found in a vast number of pharmaceuticals. The incorporation of a pyridine moiety can enhance the pharmacological profile of a molecule by modulating its solubility, metabolic stability, and ability to form crucial interactions with biological targets.[3]

The hybridization of these two pharmacophores into a single 2-(pyridin-yl)thiazole framework has yielded compounds with promising therapeutic potential, particularly in the realm of oncology and infectious diseases. This guide will specifically focus on the 5-iodo substituted variant, a structural motif that offers unique opportunities for further chemical modification and biological exploration.

Synthetic Strategies: Building the this compound Core

The construction of the 2,5-disubstituted thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis . This robust and versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[4][5] For the synthesis of this compound, this would typically involve the reaction of nicotinothioamide (the thioamide of nicotinic acid) with an α-halo-α-iodo ketone or a related synthetic equivalent.

A general synthetic workflow is depicted below:

Caption: General Hantzsch synthesis for this compound.

The iodine atom at the 5-position of the thiazole ring is of particular interest. Halogen atoms can significantly influence the biological activity of a molecule through various mechanisms, including:

-

Modulation of Lipophilicity: Halogens can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes.

-

Formation of Halogen Bonds: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target, thereby influencing binding affinity and selectivity.

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life.

-

Synthetic Handle: The carbon-iodine bond can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse analog libraries.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of pyridine-thiazole derivatives has demonstrated significant activity in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine-thiazole hybrids.[3][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

3.1.1. Kinase Inhibition: A Promising Avenue

Protein kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer. The pyridine-thiazole scaffold is a common feature in many kinase inhibitors.[7] For instance, derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of KDR kinase (VEGFR-2), a key player in angiogenesis.

The potential of this compound and its analogs as kinase inhibitors is a compelling area for investigation. The pyridine and thiazole moieties can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, while the iodo-substituent could potentially form a halogen bond with a backbone carbonyl, enhancing binding affinity.

A hypothetical binding mode of a 5-iodo-2-pyridylthiazole derivative in a kinase active site is illustrated below:

Caption: Hypothetical binding of a 5-iodo-2-pyridylthiazole in a kinase.

3.1.2. Induction of Apoptosis

Several pyridine-thiazole derivatives have been shown to induce apoptosis in cancer cells.[8] The precise mechanisms can vary but often involve the activation of caspase cascades and the disruption of mitochondrial function. Further investigation is warranted to determine if this compound and its analogs share this pro-apoptotic activity.

Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics. Halogenated thiazole derivatives have shown promising antimicrobial activity against a range of bacteria and fungi.[9][10] The presence of a halogen atom can enhance the antimicrobial potency of the thiazole scaffold.[11]

The mechanism of action for antimicrobial thiazoles can be diverse, including the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with DNA replication. The specific target of this compound would need to be elucidated through dedicated mechanistic studies.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.

Anticancer Activity Assays

4.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT-based cell viability assay.

4.1.2. In Vitro Kinase Inhibition Assay

To evaluate the potential of these compounds as kinase inhibitors, a variety of in vitro kinase assay formats can be utilized, such as radiometric assays or fluorescence-based assays.

Protocol (Generic Radiometric Assay):

-

Reaction Setup: In a 96-well plate, combine the kinase, a substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

-

Initiation: Start the reaction by adding a solution containing ATP and [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity Assays

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound is yet to be established, some general trends can be inferred from related pyridine-thiazole series.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact activity. Electron-donating or withdrawing groups can modulate the electronic properties of the ring and its ability to interact with target proteins.

-

Substitution at the 5-Position of the Thiazole Ring: As discussed, the halogen at this position is a key feature. A comparative study of different halogens (F, Cl, Br, I) at this position would be highly valuable to understand the role of halogen bonding and lipophilicity.

-

Analogs and Derivatives: The iodo-substituent provides a convenient handle for the synthesis of a wide range of analogs through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the exploration of a much larger chemical space and the potential discovery of compounds with improved potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This should be coupled with in-depth mechanistic studies to identify the specific biological targets and pathways modulated by these compounds.

Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area in medicinal chemistry. Based on the well-documented biological activities of related pyridine-thiazole derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and kinase-inhibiting agents. The presence of the iodine atom offers unique opportunities for both enhancing biological activity through halogen bonding and for the facile generation of diverse analog libraries. The experimental protocols outlined in this guide provide a solid foundation for the systematic evaluation of these compounds and for unlocking their therapeutic potential. Further dedicated research into this specific chemical space is highly encouraged and is poised to yield exciting discoveries in the field of drug development.

References

-

Kut, D., Kut, M., Komarovska-Porokhnyavets, O., Kurka, M., Onysko, M., & Lubenets, V. (2023). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery, 20. [Link][9][10]

-